[2-(4-Fluorophenyl)ethyl](2-nitrobenzyl)amine hydrobromide
Overview
Description
2-(4-Fluorophenyl)ethylamine hydrobromide is a chemical compound with the molecular formula C15H16BrFN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group and a nitrobenzyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethylamine hydrobromide typically involves the reaction of 2-(4-fluorophenyl)ethylamine with 2-nitrobenzyl bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
\ \text{2-(4-Fluorophenyl)ethylamine} + \text{2-Nitrobenzyl bromide} \rightarrow \text{[2-(4-Fluorophenyl)ethylamine hydrobromide} ]
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluorophenyl)ethylamine hydrobromide involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine compounds.
Scientific Research Applications
2-(4-Fluorophenyl)ethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)ethylamine hydrobromide
- 2-(4-Methylphenyl)ethylamine hydrobromide
- 2-(4-Bromophenyl)ethylamine hydrobromide
Uniqueness
2-(4-Fluorophenyl)ethylamine hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where fluorine’s effects are desired.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2.BrH/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20;/h1-8,17H,9-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACHNBODPGGXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)F)[N+](=O)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-20-7 | |
Record name | Benzeneethanamine, 4-fluoro-N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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